molecular formula C15H17NO5 B8235553 (2E)-TCO-PNB ester

(2E)-TCO-PNB ester

Cat. No.: B8235553
M. Wt: 291.30 g/mol
InChI Key: XNTGBHHUEQUWSQ-UHFFFAOYSA-N
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Description

(2E)-TCO-PNB ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. The this compound is specifically used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2E)-TCO-PNB ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs.

    Industry: The ester is employed in the production of fragrances, flavors, and polymers.

Preparation Methods

The synthesis of (2E)-TCO-PNB ester typically involves the esterification reaction between a carboxylic acid and an alcohol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water. The general reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In industrial settings, the production of esters like this compound can be achieved through various methods, including:

    Fischer Esterification: This traditional method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

    Acylation of Alcohols: This method uses acid halides or acid anhydrides to react with alcohols, forming esters.

    Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol.

Chemical Reactions Analysis

(2E)-TCO-PNB ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol

    Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Aminolysis: Esters react with ammonia or primary and secondary amines to form amides.

Common reagents used in these reactions include water (for hydrolysis), lithium aluminum hydride (for reduction), and amines (for aminolysis). The major products formed from these reactions are carboxylic acids, alcohols, and amides.

Mechanism of Action

The mechanism of action of (2E)-TCO-PNB ester involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions include enzymes and receptors that facilitate the conversion of the ester into other functional groups.

Comparison with Similar Compounds

(2E)-TCO-PNB ester can be compared with other similar esters, such as:

    Methyl Butanoate: Found in pineapple oil, this ester has a similar structure but different functional groups.

    Isopentyl Acetate:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific applications. Its ability to undergo a wide range of chemical reactions and its utility in different fields highlight its importance in research and industry.

Properties

IUPAC Name

cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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